![molecular formula C17H15NO3 B3241830 4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde CAS No. 148674-70-8](/img/structure/B3241830.png)
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Description
The compound “4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “4-(benzyloxy)” and “5-methoxy” parts suggest substitutions at the 4th and 5th positions of the indole structure with a benzyloxy group and a methoxy group, respectively. The “2-carbaldehyde” part indicates the presence of an aldehyde group at the 2nd position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole derivative. The benzyloxy and methoxy groups could potentially be introduced via electrophilic substitution reactions. The aldehyde group might be introduced through formylation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring system, with substituents at the 4th, 5th, and 2nd positions. The benzyloxy and methoxy groups are electron-donating groups, while the aldehyde is an electron-withdrawing group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The benzyloxy and methoxy groups could potentially increase the electron density on the indole ring, making it more nucleophilic. On the other hand, the aldehyde group could make the 2nd position more electrophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar aldehyde group and the nonpolar benzyloxy and methoxy groups could give it both polar and nonpolar characteristics .Future Directions
properties
IUPAC Name |
5-methoxy-4-phenylmethoxy-1H-indole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-8-7-15-14(9-13(10-19)18-15)17(16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHHMDRTJVFEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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